N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide
Description
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzamide core and a hydroxy-substituted cyclohexenylmethyl side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. The hydroxycyclohexenyl group may act as a directing moiety in metal-catalyzed reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)12-7-3-2-6-11(12)13(20)19-10-14(21)8-4-1-5-9-14/h2-4,6-8,21H,1,5,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRNWDCLLZTAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide is the Influenza A virus H1N1 . This virus is a significant public health concern and is the focus of ongoing research to develop effective antiviral treatments.
Mode of Action
The compound likely interacts with the virus’s structural proteins, hemagglutinin (HA) and neuraminidase (NA) , which are crucial for the virus’s ability to enter host cells.
Biochemical Pathways
The compound’s interaction with the Influenza A virus H1N1 likely affects the virus’s ability to bind to receptor sites on the cell membrane, thus inhibiting the virus’s ability to enter the cell. This disruption of the virus’s life cycle could have downstream effects on viral replication and the progression of the viral infection.
Result of Action
The result of the compound’s action is the inhibition of the Influenza A virus H1N1, potentially leading to a decrease in viral replication and the progression of the viral infection. This could result in a reduction of the severity and duration of symptoms in individuals infected with the virus.
Biological Activity
The compound N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.25 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various classes of drugs.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylbenzamide have been shown to inhibit various strains of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) against M. tuberculosis | MIC (µM) against S. aureus |
|---|---|---|
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | 125 | 250 |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | 250 | 100 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases. In vitro studies have shown that derivatives similar to this compound exhibit moderate inhibition of AChE with IC50 values ranging from 27.04 to 106.75 µM .
Table 2: Enzyme Inhibition Data
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Rivastigmine | 0.5 | 0.8 |
| N-Hexyl derivative 2f | 45 | 60 |
| N-Alkyl derivatives | 27.04 - 106.75 | 58.01 - 277.48 |
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound may possess anticancer properties, particularly against certain cancer cell lines. For example, compounds with similar trifluoromethyl groups have demonstrated cytotoxic effects on cancer cells in vitro, suggesting potential for development as anticancer agents .
Case Study 1: Inhibition of Mycobacterial Growth
In a study evaluating the efficacy of various hydrazide derivatives against Mycobacterium tuberculosis, it was found that the N-Hexyl derivative exhibited significant growth inhibition with an MIC of 125 µM, highlighting the potential application of structurally similar compounds in treating mycobacterial infections .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of trifluoromethylbenzamide derivatives on neuroblastoma cell lines. The results indicated that these compounds could reduce oxidative stress markers and enhance cell viability, suggesting their potential use in neurodegenerative disease therapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural and functional similarities to other benzamide derivatives are summarized below:
Key Observations:
- Electronic Effects : The target compound’s trifluoromethyl group is electron-withdrawing, contrasting with the electron-donating methoxy groups in ’s trimethoxybenzamide. This difference may influence reactivity in catalytic applications or binding affinity in biological systems .
- Steric and Conformational Features : The cyclohexenylmethyl group introduces conformational flexibility compared to the rigid aromatic substituents in flutolanil or the dimethyl group in . This flexibility could enhance adaptability in molecular recognition .
- Biological Relevance : Flutolanil’s pesticidal activity highlights the role of trifluoromethyl benzamides in agrochemicals. The target compound’s hydroxycyclohexenyl group may redirect its application toward pharmaceuticals, pending biological evaluation .
Q & A
Q. What are the standard synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
Q. How is the compound evaluated for initial biological activity in vitro?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Dose-response curves (IC50) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cellular viability : MTT assays in cancer or parasite cell lines (e.g., Trypanosoma brucei EC50 < 1 µM reported for benzamide analogs) .
- Solubility : Kinetic solubility in PBS or DMSO (typically <50 µM, necessitating prodrug strategies) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity and selectivity?
- Methodological Answer : Systematic SAR studies compare analogs with substituents at the benzamide (e.g., -CF3 vs. -OCH3) or cyclohexenol moieties. For example:
-
Trifluoromethyl (-CF3) : Enhances metabolic stability and target binding via hydrophobic interactions .
-
Hydroxycyclohexenyl : Improves solubility but may reduce membrane permeability .
-
Data Contradiction : Substitution with -Cl at the benzamide position increased anti-parasitic activity in Trypanosoma assays but showed cytotoxicity in mammalian cells .
- Data Table :
| Substituent (R) | Target Enzyme IC50 (nM) | Selectivity Index (vs. Mammalian Cells) | Reference |
|---|---|---|---|
| -CF3 | 120 ± 15 | 12.5 | |
| -OCH3 | 450 ± 30 | 8.2 | |
| -Cl | 85 ± 10 | 1.8 |
Q. What computational strategies are used to predict binding modes and optimize pharmacokinetics?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., hydrogen bonding with catalytic lysine residues) .
- ADMET Prediction : SwissADME or QikProp estimates logP (2.5–3.5), CNS permeability (<2), and CYP450 inhibition risks .
- MD Simulations : AMBER or GROMACS validates stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can contradictory data in biological assays (e.g., potency vs. toxicity) be resolved?
- Methodological Answer :
- Dose Escalation Studies : Identify therapeutic windows using in vivo models (e.g., mouse LD50 vs. ED50) .
- Metabolite Profiling : LC-MS/MS detects toxic metabolites (e.g., hydroxylated derivatives) .
- Structural Tweaks : Introduce electron-withdrawing groups to reduce off-target reactivity (e.g., -NO2 at meta position decreased hepatotoxicity by 40%) .
Q. What strategies address poor aqueous solubility for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
